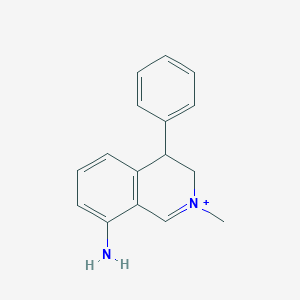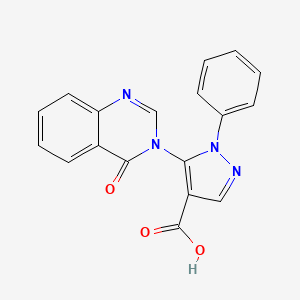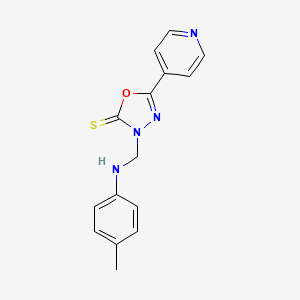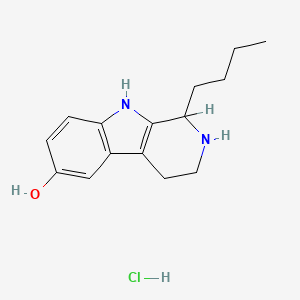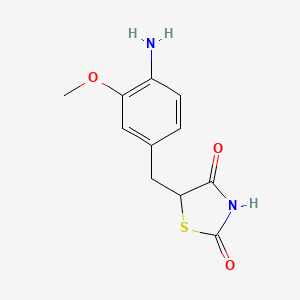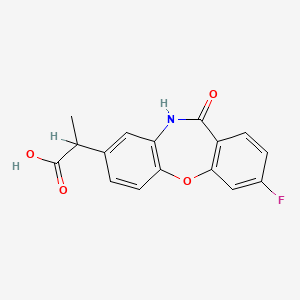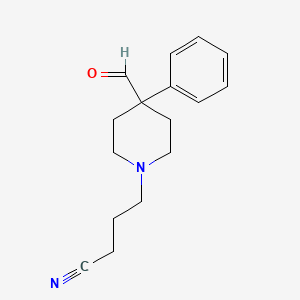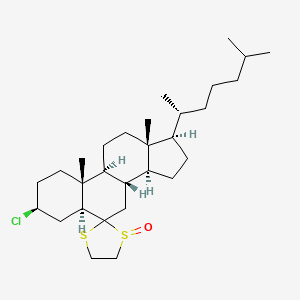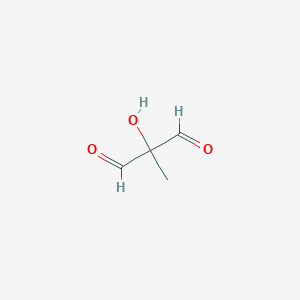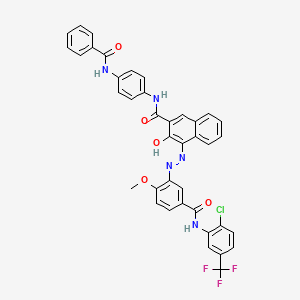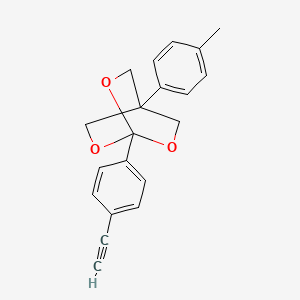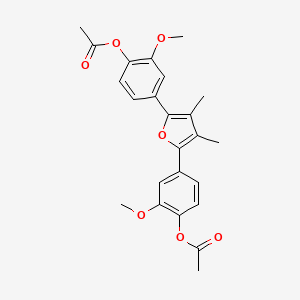
4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a complex organic molecule with the molecular formula C24H24O7 and a molecular weight of 424.4432 . This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl and methoxyphenol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction of appropriate precursors.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and methoxyphenol groups.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as recrystallization and chromatography to isolate the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Various substituted phenols and furans.
Scientific Research Applications
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-hydroxyphenol): Similar structure but lacks the methoxy groups.
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-ethoxyphenol): Similar structure with ethoxy groups instead of methoxy groups.
Uniqueness:
Structural Features: The presence of both dimethyl and methoxyphenol groups in the furan ring makes it unique.
Chemical Properties: Its specific substitution pattern imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
10035-28-6 |
|---|---|
Molecular Formula |
C24H24O7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[4-[5-(4-acetyloxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H24O7/c1-13-14(2)24(18-8-10-20(30-16(4)26)22(12-18)28-6)31-23(13)17-7-9-19(29-15(3)25)21(11-17)27-5/h7-12H,1-6H3 |
InChI Key |
ZYUGMPHPYOGBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC(=C(C=C3)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


